molecular formula C9H11IO2 B1604709 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol CAS No. 69429-70-5

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

Cat. No.: B1604709
CAS No.: 69429-70-5
M. Wt: 278.09 g/mol
InChI Key: LYUULLIYJCLGFU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is an organoiodine compound known for its unique structure and reactivity. It features a benziodoxole core with a hypervalent iodine center, making it a valuable reagent in organic synthesis. This compound is often used in various chemical transformations due to its ability to act as an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol typically involves the oxidation of 3,3-dimethyl-2-iodobenzoic acid. The reaction is carried out under controlled conditions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

    Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.

Common Reagents and Conditions

Common reagents used with this compound include:

    m-Chloroperbenzoic acid (m-CPBA): Used for oxidation reactions.

    Hydrogen peroxide: Another oxidizing agent for various transformations.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

    Oxidation: Aldehydes or ketones from alcohols.

    Substitution: New organoiodine compounds with different functional groups.

Scientific Research Applications

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for various chemical transformations.

    Medicinal Chemistry: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Material Science: Utilized in the preparation of advanced materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various reactions.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol exerts its effects involves the hypervalent iodine center. This center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene diacetate: Another hypervalent iodine compound used in oxidation reactions.

    Iodobenzene dichloride: Known for its use in chlorination reactions.

    Diacetoxyiodobenzene: Utilized in various oxidative transformations.

Uniqueness

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is unique due to its benziodoxole core and the presence of the 3,3-dimethyl groups. These structural features contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUULLIYJCLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317230
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69429-70-5
Record name NSC312854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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